2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic organic compound notable for its structural complexity, which includes both indole and morpholine functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. The presence of the bromine atom and the morpholine moiety may enhance its interactions with biological targets, making it a candidate for further research in drug development.
This compound falls under the category of heterocyclic compounds due to the presence of both indole and morpholine rings. It is classified as an acetamide, a type of amide where the amine group is attached to an acetyl group. The indole structure contributes to its potential bioactivity, often associated with compounds that exhibit antitumor and antimicrobial properties.
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature, solvent selection (e.g., dimethylformamide or dichloromethane), and purification methods like recrystallization or chromatography to ensure high yield and purity .
The molecular formula for 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is C16H20BrN3O2. Its structure features:
Property | Value |
---|---|
Molecular Weight | 366.25 g/mol |
IUPAC Name | 2-(6-bromoindol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide |
InChI | InChI=1S/C16H20BrN3O2/c17-12-8-14(13(18)19)11(7-20-5)10(12)9(15)6/h7,10H,8,9H2,(H,18,19) |
InChI Key | UOGPZVDNYQUVMM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CN=CN3)Br |
The compound can participate in various chemical reactions:
These reactions are essential for exploring modifications that could enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide likely involves interaction with specific enzymes or receptors within biological pathways. The indole structure may facilitate binding to targets involved in cell signaling or proliferation pathways, potentially inhibiting certain enzymes linked to cancer progression or other diseases. Detailed studies would be necessary to elucidate these interactions fully .
While specific physical properties such as boiling point and melting point are not readily available, it has been noted that compounds similar in structure often exhibit moderate solubility in organic solvents.
The compound's reactivity profile suggests it can undergo typical amide reactions, including hydrolysis and amidation under suitable conditions. Its stability under various pH conditions would also be an important consideration for formulation in pharmaceutical applications .
The primary applications of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide lie within medicinal chemistry, particularly as a potential therapeutic agent in treating various diseases such as cancer due to its structural features that may inhibit tumor growth. Additionally, its unique combination of functional groups may allow for further derivatization leading to novel compounds with enhanced efficacy or reduced side effects .
Research into this compound could also extend into fields such as neuropharmacology or infectious disease treatment, given the biological relevance of its components.
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide relies on a sequential three-step strategy to ensure high purity and optimal yields. The first stage involves indole core functionalization through N-alkylation, where indole is reacted with ethyl bromoacetate under reflux conditions in anhydrous acetonitrile. This step employs potassium carbonate as a base, achieving N-alkylation yields of 78–85% after 6–8 hours [5]. The ester intermediate is then hydrolyzed under alkaline conditions (aqueous NaOH in THF/methanol, 0°C to room temperature, 4 hours) to yield the corresponding acetic acid derivative, crucial for downstream amide coupling [5].
The final stage employs carbodiimide-mediated coupling between 6-bromoindol-1-yl-acetic acid and 4-(2-aminoethyl)morpholine. Here, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane facilitate amide bond formation at ambient temperature. Critical to this step is maintaining anhydrous conditions to prevent reagent hydrolysis, with yields averaging 70–75% after purification via silica gel chromatography [5] [7]. Alternative pathways using mixed anhydride methods (with chloroformate derivatives) show lower efficiency (60–65% yields) due to epimerization risks [7].
Table 1: Multi-Step Synthesis Optimization
Step | Reagents/Conditions | Key Parameters | Yield |
---|---|---|---|
N-Alkylation | Ethyl bromoacetate, K₂CO₃, CH₃CN, reflux | Anhydrous solvent, 6–8 h | 78–85% |
Ester Hydrolysis | NaOH (2M), THF/MeOH/H₂O, 0°C→RT | 4 h, pH control | 90–95% |
Amide Coupling | EDCI/HOBt, DIPEA, DCM, RT | Anhydrous, 12–16 h | 70–75% |
Bromination at the indole C6 position demands precise control to avoid polybromination. Electrophilic aromatic substitution (EAS) using bromine (Br₂) in dichloromethane at 0°C achieves 88–92% selectivity for the 6-bromo isomer when electron-donating groups are absent [4] [7]. The reaction proceeds via an indoleninium intermediate, where the C3 alkylacetate chain directs electrophilic attack to C6 through steric and electronic effects. Lower temperatures (0–5°C) and stoichiometric Br₂ (1.05 equivalents) suppress dibromide formation, yielding 85–90% monobrominated product [4].
Solvent polarity significantly impacts regioselectivity. Non-polar solvents (e.g., DCM) favor C6 bromination, while polar aprotic solvents like DMF promote C5/C6 mixtures [7]. Post-bromination, quenching with sodium thiosulfate minimizes oxidation byproducts. For scalability, N-bromosuccinimide (NBS) in acetonitrile/water (9:1) offers safer handling with comparable yields (80–84%), though requires longer reaction times (12 hours) [1].
Table 2: Bromination Conditions and Outcomes
Brominating Agent | Solvent | Temperature | Time (h) | 6-Bromo Selectivity | Yield |
---|---|---|---|---|---|
Br₂ | DCM | 0°C | 1.5 | 88–92% | 85–90% |
NBS | CH₃CN/H₂O (9:1) | 25°C | 12 | 82–85% | 80–84% |
Br₂ | DMF | 0°C | 1.5 | 45–55% (C5/C6 mix) | 75% |
The morpholine-ethylamine linker is integrated via nucleophilic acyl substitution between the acetic acid intermediate and 4-(2-aminoethyl)morpholine. Coupling reagent screening reveals EDCI/HOBt in dichloromethane as optimal, producing yields >70% with minimal racemization [5] [7]. Replacing HOBt with HOAt (1-hydroxy-7-azabenzotriazole) marginally improves kinetics but increases cost without yield enhancement. Notably, phosphonium-based reagents (e.g., PyBOP) show faster conversion (≤2 hours) but generate stoichiometric phosphine oxide byproducts complicating purification [5].
Steric and electronic factors govern reagent compatibility. The secondary amine of morpholine-ethylamine exhibits lower nucleophilicity than primary aliphatic amines, necessitating activated ester intermediates. In situ activation using carbonyl diimidazole (CDI) prior to amine addition achieves 75% yield but requires strict anhydrous protocols [7]. Basicity adjustments are critical: N,N-diisopropylethylamine (DIPEA) outperforms triethylamine (TEA) by minimizing ammonium salt formation, particularly at higher concentrations (2.0 equivalents amine) [5].
Table 3: Coupling Reagent Comparison
Reagent System | Base | Solvent | Time (h) | Yield | Advantages |
---|---|---|---|---|---|
EDCI/HOBt | DIPEA | DCM | 12 | 70–75% | Low cost, minimal side-products |
CDI (pre-activation) | None | THF | 6 | 75% | Simplified workup |
PyBOP | DIPEA | DMF | 2 | 65–68% | Faster reaction |
Solvent selection balances amine solubility and reagent stability. Dichloromethane (DCM) remains preferred, though DMF enhances solubility at the risk of urethane byproducts with carbodiimides. Tetrahydrofuran (THF) offers a middle ground but may reduce reaction rates due to lower polarity [5] [7]. Post-coupling purification via acid-base extraction (using dilute HCl to remove unreacted amine) followed by recrystallization from ethanol/water yields >98% pure acetamide.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: